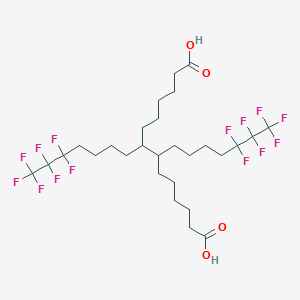
2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant electron-withdrawing effects and hydrophobic characteristics, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane typically involves the use of precursor reagents that deliver the fluoroalkyl groups through various reaction mechanisms. These mechanisms include photoredox, transition metal-catalyzed, nucleophilic, or electrophilic reactions . For instance, the trifluoromethylation of sulfur atoms can be achieved using Ru(bpy)3Cl2 as the photocatalyst, with reactions performed in continuous flow showing increased efficiency compared to batch reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow strategies to address challenges such as insufficient interfacial contact and scalability issues in gas-liquid batch reactions. Continuous flow systems have been shown to enhance the efficiency of fluoroalkylation reactions, making them a preferred method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, nucleophiles, and electrophiles. The reaction conditions often involve photoredox catalysis or continuous flow systems to enhance efficiency and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions can yield fluoroalkylated compounds with improved biological properties such as metabolic stability, lipophilicity, and binding selectivity .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of bioactive compounds and as a reagent in various organic reactions .
- Biology : Incorporated into drug molecules to enhance bioavailability, binding selectivity, and metabolic stability .
- Medicine : Utilized in the development of therapeutic drugs with improved biological properties .
- Industry : Applied in the production of agrochemicals and materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism by which 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane exerts its effects involves the strong electron-withdrawing effect of the fluorine atoms. This effect influences the compound’s reactivity and interactions with molecular targets. The incorporation of fluoroalkyl groups into molecules can dramatically improve their biological properties, such as metabolic stability and binding selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Trifluoromethylated Compounds : Compounds containing the trifluoromethyl (CF3) group are well-accepted in medicinal chemistry for their enhanced biological properties .
- Difluoromethylated Compounds : Compounds with the difluoromethyl (CF2H) group are known for their lipophilic hydrogen bond donor characteristics and can serve as bioisosteres for thiols, alcohols, and amines .
Uniqueness: 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane is unique due to its combination of multiple fluorine atoms and the specific arrangement of fluoroalkyl groups. This unique structure imparts distinct chemical properties that make it valuable in various applications, particularly in enhancing the biological properties of drug molecules .
Eigenschaften
CAS-Nummer |
71917-16-3 |
|---|---|
Molekularformel |
C6F12O |
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
2,3-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)oxirane |
InChI |
InChI=1S/C6F12O/c7-1(8,2(9,10)5(13,14)15)3(11)4(12,19-3)6(16,17)18 |
InChI-Schlüssel |
PPFIBNJINOQVAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)











